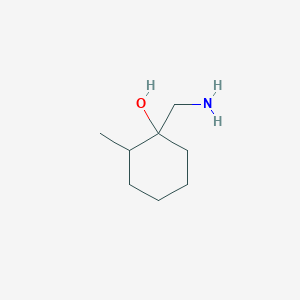

Cyclohexanol, 1-(aminomethyl)-2-methyl-

Description

Contextualization within Substituted Cycloaliphatic Alcohol and Aminomethyl Chemistry

Cyclohexanol (B46403), 1-(aminomethyl)-2-methyl- is situated at the intersection of two significant areas of organic chemistry: substituted cycloaliphatic alcohols and aminomethyl chemistry. Substituted cycloaliphatic alcohols, particularly those based on the cyclohexane (B81311) framework, are fundamental building blocks in organic synthesis. The chair conformation of the cyclohexane ring provides a predictable and controllable stereochemical environment, which is crucial for the synthesis of complex target molecules. The hydroxyl group offers a reactive site for a wide array of chemical transformations, including oxidation, esterification, and etherification.

The aminomethyl group (-CH2NH2) introduces a primary amine functionality, which is a key component in a vast number of biologically active compounds and a versatile handle for further chemical modifications. The presence of this group allows for the formation of amides, sulfonamides, and other nitrogen-containing moieties, significantly expanding the chemical space accessible from this scaffold. The combination of the cycloaliphatic alcohol and the aminomethyl group on a single cyclohexane core creates a bifunctional molecule with distinct reactive centers, enabling orthogonal chemical manipulations.

Significance of Cyclohexanol Derivatives in Advanced Organic Synthesis

Cyclohexanol derivatives are of paramount importance in advanced organic synthesis due to their utility as chiral building blocks and intermediates in the synthesis of natural products and pharmaceuticals. The stereochemistry of the substituents on the cyclohexane ring can be precisely controlled, leading to the formation of specific stereoisomers. This stereocontrol is critical in the synthesis of molecules with defined three-dimensional structures, which is often a prerequisite for their desired biological activity.

The rigid cyclohexane backbone of these derivatives allows for the predictable spatial arrangement of functional groups, influencing the conformational preferences of the resulting molecules. This conformational constraint is a valuable tool in drug design, as it can lead to higher binding affinities and selectivities for biological targets. Furthermore, the lipophilic nature of the cyclohexane ring can be modulated by the introduction of various substituents, allowing for the fine-tuning of the physicochemical properties of the final compounds.

Research Rationale and Scope of Investigation within Synthetic Chemistry

The investigation into Cyclohexanol, 1-(aminomethyl)-2-methyl- within synthetic chemistry is driven by the need for novel molecular scaffolds that can provide access to new chemical entities with unique properties. The specific substitution pattern of this compound, with the aminomethyl and hydroxyl groups on the same carbon and a methyl group on an adjacent carbon, presents interesting stereochemical considerations and potential for creating diverse molecular architectures.

The scope of research on this scaffold encompasses the development of efficient and stereoselective synthetic routes to access its various stereoisomers. Furthermore, chemists are exploring its application as a chiral auxiliary or ligand in asymmetric catalysis, where the defined spatial relationship between the hydroxyl and amino groups could induce high levels of stereoselectivity in chemical reactions. The derivatization of the amino and hydroxyl functionalities is another key area of investigation, aiming to generate libraries of novel compounds for biological screening and materials science applications. The unique combination of a rigid cycloaliphatic core and versatile functional groups makes Cyclohexanol, 1-(aminomethyl)-2-methyl- a promising platform for future innovations in synthetic chemistry.

Physicochemical Properties of Cyclohexanol, 1-(aminomethyl)-2-methyl- nih.gov

| Property | Value |

| IUPAC Name | 1-(aminomethyl)-2-methylcyclohexan-1-ol |

| CAS Number | 37022-17-6 |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| Canonical SMILES | CC1CCCCC1(CN)O |

| InChI | InChI=1S/C8H17NO/c1-7-4-2-3-5-8(7,10)6-9/h7,10H,2-6,9H2,1H3 |

| InChIKey | RZNRQOBLTCHJRS-UHFFFAOYSA-N |

Spectroscopic Data Interpretation

| Spectroscopic Technique | Key Features and Expected Signals |

| ¹H NMR | Signals corresponding to the methyl group protons, methylene (B1212753) protons of the aminomethyl group, protons of the cyclohexane ring, and exchangeable protons of the hydroxyl and amino groups. |

| ¹³C NMR | Resonances for the methyl carbon, the quaternary carbon bearing the hydroxyl and aminomethyl groups, the methylene carbon of the aminomethyl group, and the carbons of the cyclohexane ring. |

| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (typically in the 3200-3500 cm⁻¹ region), C-H stretching (around 2850-3000 cm⁻¹), and C-N and C-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of functional groups such as -CH₂NH₂, -OH, and cleavage of the cyclohexane ring. |

Structure

3D Structure

Properties

IUPAC Name |

1-(aminomethyl)-2-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-4-2-3-5-8(7,10)6-9/h7,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRQOBLTCHJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of "Cyclohexanol, 1-(aminomethyl)-2-methyl-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their spatial relationships through chemical shifts (δ), signal integration, and spin-spin coupling constants (J). For "Cyclohexanol, 1-(aminomethyl)-2-methyl-", characteristic signals would include those for the aminomethyl (-CH₂NH₂) protons, the methyl (-CH₃) group, the hydroxyl (-OH) proton, and the various methylene (B1212753) (-CH₂) and methine (-CH) protons of the cyclohexane (B81311) ring.

¹³C NMR spectroscopy provides information on the carbon framework, with distinct signals for the quaternary carbon C1, the methine carbon C2, the methyl carbon, the aminomethyl carbon, and the remaining methylene carbons of the ring. The chemical shifts are highly sensitive to the local electronic and steric environment.

The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. gmu.edu For a substituted cyclohexane like "Cyclohexanol, 1-(aminomethyl)-2-methyl-", the substituents can occupy either axial or equatorial positions, leading to a dynamic equilibrium between two chair conformers. gmu.edunih.gov At room temperature, the interconversion between these conformers is rapid on the NMR timescale, resulting in an averaged spectrum.

Low-temperature NMR studies are employed to slow down this ring-flipping process, allowing for the observation of individual conformers. nih.govresearchgate.net By decreasing the temperature, the equilibrium can be "frozen," and separate sets of signals for the axial and equatorial conformers can be resolved. nih.gov The relative populations of the conformers can be determined by integrating the corresponding signals, which in turn allows for the calculation of the conformational free energy difference (ΔG°). nih.govresearchgate.net For "Cyclohexanol, 1-(aminomethyl)-2-methyl-", the steric bulk of the methyl and aminomethyl groups would heavily influence the preferred conformation, with the bulkier groups favoring the more stable equatorial position to minimize unfavorable 1,3-diaxial interactions.

Table 1: Predicted Conformational Equilibrium Data from Low-Temperature NMR This table presents hypothetical data based on established principles of conformational analysis.

| Isomer Configuration | Major Conformer | Dominant Substituent Positions | Predicted ΔG° (kcal/mol) | Key ¹H NMR Observation at Low Temp. |

|---|---|---|---|---|

| (1R,2R) | Chair A | 2-Me (eq), 1-CH₂NH₂ (eq) | > 2.0 | One major set of signals. |

Determining the absolute configuration of the chiral centers (C1 and C2) is critical. This is often achieved by converting the enantiomeric or diastereomeric mixture into a mixture of diastereomers with distinct physical and spectroscopic properties.

A widely used method for chiral amines and alcohols is the Mosher's method. usm.eduresearchgate.net The amine functionality of "Cyclohexanol, 1-(aminomethyl)-2-methyl-" can be reacted with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) chloride. usm.eduyoutube.com Reaction with (R)-MTPA-Cl and (S)-MTPA-Cl in separate experiments converts the amine into a pair of diastereomeric Mosher amides.

These diastereomers exhibit different ¹H NMR spectra. youtube.com The protons near the newly formed stereocenter will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. By systematically comparing the chemical shifts (δ) in the spectra of the (R)-MTPA and (S)-MTPA amides, a chemical shift difference (Δδ = δS - δR) can be calculated for each proton. researchgate.net The sign of these Δδ values allows for the assignment of the absolute configuration of the original amine.

Table 2: Hypothetical ¹H NMR Data for Mosher Amide Analysis This table illustrates the principle of Mosher's method for determining absolute configuration.

| Proton Assignment | δ for (S)-MTPA Amide (ppm) | δ for (R)-MTPA Amide (ppm) | Δδ (δS - δR) (ppm) | Inferred Spatial Position |

|---|---|---|---|---|

| -CH₂-NH- | 3.65 | 3.55 | +0.10 | On one side of MTPA phenyl ring |

| 2-H | 2.10 | 2.25 | -0.15 | On other side of MTPA phenyl ring |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For "Cyclohexanol, 1-(aminomethyl)-2-methyl-", the molecular formula is C₈H₁₇NO, corresponding to a monoisotopic mass of approximately 143.1310 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), which then undergoes characteristic fragmentation. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this molecule would include:

Alpha-cleavage: The bonds adjacent to the nitrogen and oxygen atoms are prone to cleavage. Cleavage of the C1-C(aminomethyl) bond can lead to the loss of a ·CH₂NH₂ radical (mass loss of 30), or the formation of a stable CH₂=NH₂⁺ ion at m/z 30. libretexts.org Alpha-cleavage next to the hydroxyl group can also occur.

Dehydration: Loss of a water molecule (H₂O, mass loss of 18) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org

Ring Cleavage: The cyclohexane ring can undergo fragmentation, often initiated by the functional groups, leading to a series of peaks corresponding to the loss of small hydrocarbon fragments like ethene (C₂H₄, mass loss of 28). msu.educhemguide.co.uk

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₈H₁₅N]⁺˙ | M⁺˙ - H₂O (Dehydration) |

| 113 | [C₇H₁₅O]⁺ | M⁺˙ - CH₂NH (Loss of azomethine) |

| 98 | [C₆H₁₂N]⁺ | M⁺˙ - CH₂OH - H (Alpha-cleavage and rearrangement) |

| 84 | [C₅H₁₀N]⁺ | Cleavage of C1-C2 and C1-C6 bonds with rearrangement |

| 56 | [C₄H₈]⁺˙ | Retro-Diels-Alder type ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of "Cyclohexanol, 1-(aminomethyl)-2-methyl-" would show characteristic absorption bands confirming its structure.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding.

N-H Stretch: The primary amine (-NH₂) group will typically show a medium-intensity, two-pronged absorption in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretch: Absorptions for the C-H bonds of the cyclohexane ring and methyl groups will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

N-H Bend: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.

C-O Stretch: The stretching vibration for the C-O bond of the secondary alcohol will result in a strong absorption in the 1050-1150 cm⁻¹ range.

Table 4: Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 3200-3600 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3300-3500 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 2850-2960 | Strong | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| 1590-1650 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1450-1470 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂-) |

Chromatographic Methods for Purification and Isomer Separation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for separating its various stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is highly effective for assessing the purity of a sample of "Cyclohexanol, 1-(aminomethyl)-2-methyl-" and for analyzing mixtures of its stereoisomers. researchgate.net

The compound is volatile enough, or can be made so through derivatization (e.g., silylation of the -OH and -NH₂ groups), to be analyzed by GC. In the GC column, different isomers will interact differently with the stationary phase, leading to different retention times. Diastereomers, having different physical properties, can often be separated on standard achiral GC columns. researchgate.net Enantiomers, however, require a chiral stationary phase for separation. gcms.cz

As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for each peak. This allows for the positive identification of each isomer (based on its fragmentation pattern) and the determination of their relative proportions in the mixture based on the peak areas in the chromatogram.

Table 5: Hypothetical GC-MS Data for an Isomeric Mixture This table illustrates how GC-MS can be used to analyze a mixture of diastereomers.

| Peak No. | Retention Time (min) | Integrated Area (%) | Key m/z Fragments | Isomer Assignment |

|---|---|---|---|---|

| 1 | 12.45 | 65.3 | 143, 125, 98, 30 | cis-isomer |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers, which is crucial for the determination of enantiomeric purity and for the isolation of individual stereoisomers for further characterization. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

The enantioselective separation of "Cyclohexanol, 1-(aminomethyl)-2-methyl-" would involve the selection of a suitable chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amino alcohols. yakhak.orgnih.govchiralpedia.comresearchgate.net These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. youtube.com

For the separation of "Cyclohexanol, 1-(aminomethyl)-2-methyl-," a typical approach would involve screening various polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) with different mobile phase compositions. nih.gov The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol. csfarmacie.cz The choice and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers.

Table 1: Illustrative Chiral HPLC Separation Parameters for Enantiomers of Cyclohexanol (B46403), 1-(aminomethyl)-2-methyl-

| Parameter | Value |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

The successful development of a chiral HPLC method would allow for the accurate determination of the enantiomeric excess (ee) of a sample and enable the semi-preparative or preparative separation of the enantiomers for further studies. mdpi.com

X-ray Crystallography for Solid-State Conformation and Absolute Configuration Confirmation

X-ray crystallography is an unparalleled technique for the determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for structural elucidation. nih.gov

To perform an X-ray crystallographic analysis of "Cyclohexanol, 1-(aminomethyl)-2-methyl-," a single crystal of high quality is required. This is typically achieved by slow crystallization from a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the molecular structure can be determined. nih.gov

The resulting crystal structure would reveal the solid-state conformation of the cyclohexyl ring, including whether it adopts a chair, boat, or twist-boat conformation. It would also definitively establish the relative stereochemistry of the substituents (the aminomethyl, methyl, and hydroxyl groups) as either cis or trans.

Furthermore, for a chiral crystal, the absolute configuration can be determined using anomalous dispersion effects, often by including a heavy atom in the structure or by using specific X-ray wavelengths. This would unambiguously assign the (R) or (S) configuration to each stereocenter.

While a specific crystal structure for "Cyclohexanol, 1-(aminomethyl)-2-methyl-" has not been reported in the reviewed literature, the expected data from such an analysis is presented in the illustrative table below.

Table 2: Illustrative Crystallographic Data for Cyclohexanol, 1-(aminomethyl)-2-methyl-

| Parameter | Value |

| Chemical Formula | C₈H₁₇NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.5 Å, b = 12.3 Å, c = 15.8 Å |

| Volume | 2045.5 ų |

| Z | 4 |

| Calculated Density | 1.15 g/cm³ |

| R-factor | < 0.05 |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

The successful X-ray crystallographic analysis would provide irrefutable proof of the molecular structure and absolute stereochemistry of "Cyclohexanol, 1-(aminomethyl)-2-methyl-".

Mechanistic Investigations of Synthetic Transformations Involving Aminomethyl Cyclohexanols

Elucidation of Reaction Pathways and Identification of Key Intermediates

The synthesis of 1-(aminomethyl)-2-methyl-cyclohexanol can be envisaged through several synthetic routes, with the aminomethylation of 2-methylcyclohexanone (B44802) being a prominent approach. This transformation typically proceeds through a Mannich-type reaction, which involves the amino methylation of an acidic proton located alpha to a carbonyl group. The reaction pathway generally commences with the formation of an enol or enolate of 2-methylcyclohexanone. The generation of this key intermediate can be achieved under acidic or basic conditions.

In an acid-catalyzed pathway, the carbonyl oxygen of 2-methylcyclohexanone is protonated, enhancing the acidity of the α-protons and facilitating the formation of the enol tautomer. Concurrently, the amine and formaldehyde (B43269) react to form an electrophilic iminium ion. The subsequent nucleophilic attack of the enol on the iminium ion constitutes the crucial carbon-carbon bond-forming step, leading to a β-aminoketone intermediate. Finally, reduction of the ketone functionality affords the desired 1-(aminomethyl)-2-methyl-cyclohexanol.

Under basic conditions, a strong base can deprotonate the α-carbon of 2-methylcyclohexanone to form an enolate. This enolate then acts as a nucleophile, attacking the iminium ion generated from the amine and formaldehyde. Similar to the acid-catalyzed route, this leads to a β-aminoketone, which is then reduced to the final product.

Key intermediates in these pathways include:

Enol/Enolate of 2-methylcyclohexanone: The nucleophilic species that initiates the carbon-carbon bond formation.

Iminium Ion: The electrophilic partner in the reaction, formed from the condensation of an amine and an aldehyde.

β-Aminoketone: The initial product of the Mannich reaction, which requires subsequent reduction.

The stereochemistry of the final product is heavily influenced by the facial selectivity of the nucleophilic attack on the iminium ion and the subsequent reduction of the ketone. The presence of the methyl group at the 2-position of the cyclohexanone (B45756) ring introduces a stereocenter that can direct the approach of the incoming electrophile, leading to the formation of diastereomeric products.

Role of Catalysts and Reagents in Inducing Stereoselectivity and Controlling Reaction Outcomes

The stereochemical outcome of the synthesis of 1-(aminomethyl)-2-methyl-cyclohexanol is critically dependent on the choice of catalysts and reagents. The formation of specific stereoisomers (cis or trans) can be controlled by employing chiral catalysts or by leveraging substrate-controlled diastereoselectivity.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, particularly in the context of the Mannich reaction, has emerged as a powerful strategy for achieving high enantioselectivity. researchgate.net Chiral organocatalysts, such as proline and its derivatives, can activate the ketone by forming a chiral enamine intermediate. This enamine then reacts with the iminium ion in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent reduction of the resulting β-aminoketone can yield enantiomerically enriched 1-(aminomethyl)-2-methyl-cyclohexanol.

The transition state of the organocatalyzed Mannich reaction is often depicted as a chair-like conformation involving the enamine, the iminium ion, and the catalyst. The steric and electronic properties of the catalyst play a crucial role in stabilizing one transition state over the other, thereby dictating the stereochemical outcome. For instance, the bulky substituents on the catalyst can effectively shield one face of the enamine, forcing the iminium ion to approach from the less hindered side. nih.gov

Substrate-Controlled Diastereoselectivity: In the absence of a chiral catalyst, the inherent stereochemistry of the starting material, 2-methylcyclohexanone, can influence the diastereoselectivity of the reaction. The pre-existing methyl group can direct the approach of the aminomethyl group to the opposite face of the ring to minimize steric hindrance, leading to a preference for the trans isomer. The choice of reducing agent for the final step is also critical. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less hindered face, leading to the formation of a specific diastereomer of the alcohol. Conversely, smaller reducing agents, like sodium borohydride (B1222165), may exhibit lower diastereoselectivity.

The reaction conditions, including solvent and temperature, can also significantly impact the stereochemical outcome by influencing the stability of transition states and intermediates.

Spectroscopic Monitoring of Reaction Progress and Transient Species

The progress of synthetic transformations leading to aminomethyl cyclohexanols can be effectively monitored in situ using various spectroscopic techniques. These methods provide valuable insights into the reaction kinetics, the formation of intermediates, and the appearance of transient species, thereby aiding in the optimization of reaction conditions and the elucidation of reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for monitoring the consumption of starting materials (e.g., 2-methylcyclohexanone) and the formation of the β-aminoketone intermediate and the final 1-(aminomethyl)-2-methyl-cyclohexanol product. The appearance and disappearance of characteristic signals can be quantified over time to determine reaction rates. For instance, the formation of the β-aminoketone can be followed by the emergence of new signals corresponding to the aminomethyl group and the altered chemical environment of the cyclohexanone ring. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm the structure of intermediates and products. researchgate.net

Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly useful for in-situ monitoring of reactions in solution. The carbonyl stretch of the 2-methylcyclohexanone starting material (typically around 1710 cm⁻¹) will decrease in intensity, while the carbonyl stretch of the β-aminoketone intermediate will appear at a slightly different frequency. The disappearance of the carbonyl peak upon reduction to the final alcohol product can also be readily observed.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify key intermediates and the final product in the reaction mixture. By coupling a mass spectrometer to the reaction vessel, it is possible to obtain real-time information about the species present in solution. This technique is particularly valuable for identifying transient species that may not be observable by NMR or IR spectroscopy. osti.gov

By combining data from these spectroscopic techniques, a comprehensive picture of the reaction profile can be constructed, enabling a deeper understanding of the underlying mechanistic details.

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms at the molecular level. By employing various theoretical models, it is possible to investigate reaction energetics, characterize transition states, and predict the reactivity and selectivity of chemical transformations involving aminomethyl cyclohexanols.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic reactions due to its favorable balance of accuracy and computational cost. nih.govresearchgate.netdntb.gov.ua For the synthesis of 1-(aminomethyl)-2-methyl-cyclohexanol, DFT calculations can be utilized to map out the potential energy surface of the reaction.

This involves calculating the energies of the reactants, intermediates, transition states, and products. The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. By locating and characterizing the transition state structures, the activation energy of the reaction can be determined, which is directly related to the reaction rate. For the Mannich-type reaction leading to the β-aminoketone intermediate, DFT calculations can be used to compare the energies of different possible transition states, for example, those leading to the cis or trans diastereomers. This allows for a theoretical prediction of the stereochemical outcome of the reaction. researchgate.net

Furthermore, DFT can be employed to investigate the role of the catalyst in the reaction. By modeling the interaction of the catalyst with the reactants, it is possible to understand how the catalyst lowers the activation energy and influences the stereoselectivity. For instance, in an organocatalyzed reaction, the geometry of the transition state involving the catalyst, enamine, and iminium ion can be optimized to reveal the key interactions that lead to the observed enantioselectivity. nih.gov

The following table provides a hypothetical example of relative energies calculated using DFT for a catalyzed and uncatalyzed reaction pathway.

| Species | Uncatalyzed Pathway (Relative Energy, kcal/mol) | Catalyzed Pathway (Relative Energy, kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +25.0 | +15.0 |

| Intermediate | +5.0 | -2.0 |

| Transition State 2 | +20.0 | +12.0 |

| Products | -10.0 | -10.0 |

Frontier Molecular Orbital (FMO) theory provides a qualitative yet powerful framework for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of reactivity; a smaller gap generally implies a more facile reaction.

In the context of the synthesis of 1-(aminomethyl)-2-methyl-cyclohexanol via a Mannich reaction, FMO analysis can be applied to the key bond-forming step between the enol/enolate of 2-methylcyclohexanone and the iminium ion. The enol/enolate, being the nucleophile, will have a relatively high-energy HOMO, while the iminium ion, the electrophile, will possess a low-energy LUMO.

By visualizing the HOMO of the enol/enolate and the LUMO of the iminium ion, the regioselectivity of the reaction can be predicted. The reaction is expected to occur at the atoms where the orbital lobes of the HOMO and LUMO have the largest overlap. FMO analysis can also provide insights into the stereoselectivity by considering the symmetry and orientation of the interacting orbitals in different possible transition state geometries.

The following table illustrates typical HOMO and LUMO energy values that might be obtained from FMO analysis.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Methylcyclohexanone (Enol) | -8.5 | +2.0 | 10.5 |

| Iminium Cation | -12.0 | -1.5 | 10.5 |

Electrostatic Potential (ESP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. mdpi.comresearchgate.net These maps are color-coded to indicate regions of positive, negative, and neutral electrostatic potential. Red or yellow regions typically represent areas of high electron density and negative potential (nucleophilic sites), while blue regions indicate areas of low electron density and positive potential (electrophilic sites).

For the reactants involved in the synthesis of 1-(aminomethyl)-2-methyl-cyclohexanol, ESP maps can provide valuable insights into their reactivity. nih.gov The ESP map of the enol of 2-methylcyclohexanone would show a region of negative potential (red/yellow) localized on the α-carbon, confirming its nucleophilic character. Conversely, the ESP map of the iminium ion would reveal a significant positive potential (blue) on the carbon atom, highlighting its electrophilic nature.

ESP maps are also instrumental in understanding non-covalent interactions, such as hydrogen bonding, which can play a crucial role in the transition state and in catalysis. For example, the ESP map of a catalyst can show regions of positive or negative potential that can interact with complementary regions on the reactants, thereby stabilizing the transition state. By analyzing the electrostatic complementarity between the catalyst and the reactants in the transition state, a deeper understanding of the origins of stereoselectivity can be achieved. nih.gov

Stereochemical and Conformational Dynamics of Cyclohexanol, 1 Aminomethyl 2 Methyl

Analysis of Possible Isomerism: Diastereomers and Enantiomers

The structure of Cyclohexanol (B46403), 1-(aminomethyl)-2-methyl- contains two chiral centers, which are the carbon atoms at positions 1 and 2 of the cyclohexane (B81311) ring. The presence of these stereocenters gives rise to multiple stereoisomers. Specifically, the molecule can exist as diastereomers and enantiomers. oregonstate.edulibretexts.org The relationship between these isomers is determined by the spatial arrangement of the hydroxyl, aminomethyl, and methyl groups attached to the chiral carbons. masterorganicchemistry.com

Two stereoisomers that are non-superimposable mirror images of each other are known as enantiomers. oregonstate.edu Conversely, stereoisomers that are not mirror images of each other are referred to as diastereomers. libretexts.org For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2n. In the case of Cyclohexanol, 1-(aminomethyl)-2-methyl-, with two chiral centers, a maximum of four stereoisomers can exist. vaia.com These can be grouped into two pairs of enantiomers.

The cis and trans isomerism in disubstituted cyclohexanes further clarifies the diastereomeric relationships. In the cis isomer, the aminomethyl and methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these (cis and trans) can exist as a pair of enantiomers.

| Isomer Relationship | Description | Example Configurations |

|---|---|---|

| Enantiomers | Non-superimposable mirror images. | (1R, 2R) and (1S, 2S) |

| (1R, 2S) and (1S, 2R) | ||

| Diastereomers | Stereoisomers that are not mirror images. | (1R, 2R) and (1R, 2S) |

| (1S, 2S) and (1S, 2R) |

Cyclohexane Ring Conformations and Conformational Interconversions (Chair Conformation Analysis)

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.orgmasterorganicchemistry.com This is the most stable conformation for a cyclohexane ring. libretexts.org The chair conformation can undergo a process called ring flipping, where one chair form converts into another. libretexts.org During this interconversion, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com

The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 45 kJ/mol. libretexts.org This rapid interconversion at room temperature means that for many substituted cyclohexanes, an average conformation is observed. masterorganicchemistry.com The chair conformation is significantly lower in energy than other possible conformations such as the boat, twist-boat, and half-chair conformations. masterorganicchemistry.com The boat conformation, for instance, is destabilized by torsional strain from eclipsing C-H bonds and steric strain from flagpole interactions between hydrogens. khanacademy.org

| Conformation | Relative Energy (kJ/mol) | Key Features |

|---|---|---|

| Chair | 0 | Staggered C-H bonds, no angle strain. masterorganicchemistry.comlibretexts.org |

| Twist-Boat | 23 | Relieves some torsional strain of the boat. |

| Boat | 29 | Eclipsing C-H bonds and flagpole interactions. khanacademy.org |

| Half-Chair | 45 | Highest energy transition state for ring flip. masterorganicchemistry.com |

Substituent Effects on Conformational Preferences (e.g., Axial vs. Equatorial Orientation of Aminomethyl and Methyl Groups)

In substituted cyclohexanes, the two chair conformations resulting from a ring flip are often not of equal energy. Substituents generally prefer to occupy the more spacious equatorial positions to minimize steric hindrance. fiveable.mequora.com When a bulky substituent is in an axial position, it experiences unfavorable steric interactions with the other axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions. youtube.com

For Cyclohexanol, 1-(aminomethyl)-2-methyl-, the aminomethyl and methyl groups will preferentially occupy equatorial positions to achieve a more stable conformation. The relative stability of the conformers will depend on the balance of these steric interactions. The preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. lumenlearning.com Larger A-values indicate a stronger preference for the equatorial position.

The stability of the different diastereomers will be influenced by the ability of the substituents to occupy equatorial positions. For example, in the trans isomer, there can be a conformation where both the aminomethyl and methyl groups are equatorial, which would be a very stable arrangement. In the cis isomer, one group will be axial and the other equatorial in any given chair conformation. libretexts.org

Determination of Interconversion Barriers and Dynamics in Various States (Solution and Solid State)

In solution, the dynamics of conformational interconversion are typically studied using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the rate of interconversion and the corresponding energy barrier. The interconversion rates between conformational states can be crucial for understanding the molecule's properties and interactions. nih.gov

In the solid state, the molecule is typically locked into a single, most stable conformation. X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of molecules in the solid state, providing a static picture of the preferred conformation.

Principles of Stereochemical Control in the Synthesis of Specific Isomers

The synthesis of specific stereoisomers of Cyclohexanol, 1-(aminomethyl)-2-methyl- requires careful control over the stereochemistry of the reactions. researchgate.net This can be achieved through various strategies in asymmetric synthesis.

One common approach is to use a chiral starting material that already contains one or more of the desired stereocenters. Subsequent reactions are then carried out in a way that preserves or influences the stereochemistry of the new centers being formed.

Another powerful method is the use of chiral catalysts or reagents. These can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer or diastereomer over the others. researchgate.net For instance, in the reduction of a ketone precursor to form the hydroxyl group, a chiral reducing agent can be used to selectively produce one enantiomer of the alcohol.

Enzyme-catalyzed reactions are also increasingly used for their high stereoselectivity. Keto reductases and amine transaminases, for example, can be employed to selectively synthesize specific isomers of aminocyclohexanols. researchgate.net The choice of enzyme and reaction conditions can be tailored to produce the desired cis or trans isomer with high purity.

The principles of thermodynamic and kinetic control are also important. A reaction under kinetic control will favor the formation of the product that is formed fastest, while a reaction under thermodynamic control will favor the most stable product. By carefully selecting the reaction conditions (temperature, solvent, reagents), it is possible to influence the stereochemical outcome of the synthesis.

Derivatization Strategies and Functional Group Interconversions of Cyclohexanol, 1 Aminomethyl 2 Methyl

Chemical Modification of the Hydroxyl Group

The secondary hydroxyl group in Cyclohexanol (B46403), 1-(aminomethyl)-2-methyl- is a prime site for chemical modification, allowing for the introduction of a wide variety of functional groups through esterification and etherification reactions.

Esterification Reactions to Form Novel Derivatives

Esterification of the hydroxyl group can be achieved through several established methods, leading to the formation of novel ester derivatives. The classic Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a viable, though potentially harsh, method. masterorganicchemistry.comrug.nl Given the presence of a basic amine, this method would require protection of the aminomethyl group to prevent unwanted side reactions.

A milder and often more efficient approach involves the use of activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. pacific.edu This method proceeds under gentle conditions and generally affords high yields of the corresponding ester.

Table 1: Representative Esterification Reactions

| Reactant | Reagent | Product |

|---|---|---|

| Cyclohexanol, 1-(aminomethyl)-2-methyl- | Acyl Chloride (R-COCl), Pyridine | 1-(Aminomethyl)-2-methylcyclohexyl ester |

| Cyclohexanol, 1-(aminomethyl)-2-methyl- | Carboxylic Anhydride (B1165640) ((RCO)₂O), Pyridine | 1-(Aminomethyl)-2-methylcyclohexyl ester |

The diversity of commercially available carboxylic acids and their derivatives allows for the synthesis of a vast array of esters with varying electronic and steric properties, thereby enabling the fine-tuning of the molecule's characteristics for various applications.

Etherification Reactions

The synthesis of ether derivatives from the hydroxyl group offers another avenue for structural diversification. The Williamson ether synthesis, a well-established method, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of a suitable base is crucial to avoid competing elimination reactions.

Alternatively, acid-catalyzed etherification can be employed, particularly for the synthesis of methyl ethers using reagents like 1,2-dimethoxyethane (B42094) in the presence of an acid catalyst. rsc.org This method can be effective for producing specific ether derivatives under controlled conditions.

Transformations of the Aminomethyl Group for Enhanced Molecular Diversity

The primary amine of the aminomethyl group is a versatile functional handle for a wide range of chemical transformations, including alkylation, acylation, and further functionalization to introduce new structural motifs.

Alkylation and Acylation of the Amine Functionality

N-alkylation of the primary amine can introduce one or two alkyl substituents, leading to the formation of secondary and tertiary amines, respectively. organic-chemistry.orgresearchgate.net This can be achieved through reactions with alkyl halides, where the degree of alkylation can be controlled by the stoichiometry of the reagents. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides another efficient route to N-alkylated derivatives.

Acylation of the aminomethyl group to form amides is a straightforward and high-yielding transformation. nih.gov This is typically accomplished by reacting the amine with an acyl chloride or a carboxylic anhydride in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are generally stable and offer a means to introduce a wide variety of substituents. A study on the acylation of trans-2-substituted cyclohexanols demonstrated that the reaction of an amino-substituted cyclohexanol with an acyl chloride proceeds efficiently. pacific.edu

Table 2: Alkylation and Acylation of the Aminomethyl Group

| Reactant | Reagent | Product |

|---|---|---|

| Cyclohexanol, 1-(aminomethyl)-2-methyl- | Alkyl Halide (R-X) | N-Alkyl-1-(aminomethyl)-2-methylcyclohexanol |

| Cyclohexanol, 1-(aminomethyl)-2-methyl- | Acyl Chloride (R-COCl) | N-Acyl-1-(aminomethyl)-2-methylcyclohexanol |

Further Functionalization and Derivatization of the Aminomethyl Unit

Beyond simple alkylation and acylation, the aminomethyl group can be a starting point for more complex derivatizations. For instance, it can be transformed into other nitrogen-containing functional groups. The synthesis of aminomethyl-substituted O6-benzylguanines highlights the utility of the aminomethyl group as a point of attachment for larger, more complex molecular fragments. nih.gov Such modifications can significantly alter the biological activity and physical properties of the parent molecule.

Cyclohexane (B81311) Ring Modifications and Analog Design

While modifications of the hydroxyl and aminomethyl groups are more common, alterations to the cyclohexane ring itself can lead to the design of novel analogs. These modifications are generally more synthetically challenging and often involve multi-step sequences. Strategies could include the introduction of additional substituents on the ring or alterations to the ring size. However, without specific literature precedence for this particular molecule, such modifications remain in the realm of theoretical analog design based on general principles of alicyclic chemistry.

Introduction of Additional Substituents via Directed Reactions

The introduction of new functionalities to the "Cyclohexanol, 1-(aminomethyl)-2-methyl-" core relies on the selective reaction of its existing amine and hydroxyl groups, as well as the potential for directed C-H functionalization of the cyclohexane ring.

The primary aminomethyl group serves as a versatile handle for a variety of N-functionalization reactions. Standard protocols for the alkylation, acylation, and sulfonylation of primary amines can be readily applied. For instance, selective mono-N-alkylation can be achieved using iridium(III) catalysts, a method that has proven effective for unprotected amino acids and could be adapted for this substrate. nih.gov This allows for the introduction of a wide range of alkyl and aryl substituents.

Acylation of the aminomethyl group to form amides is another common derivatization strategy. This can be accomplished using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. Similarly, reaction with sulfonyl chlorides provides the corresponding sulfonamides. These reactions are typically high-yielding and can be performed under mild conditions.

The secondary hydroxyl group offers another site for derivatization. O-alkylation to form ethers can be achieved under basic conditions using alkyl halides. Furthermore, the hydroxyl group can be acylated to form esters using acid chlorides or anhydrides, or converted to a better leaving group, such as a tosylate, for subsequent nucleophilic substitution reactions. The chemoselective functionalization of hydroxyl groups in the presence of amines can be challenging but has been achieved using specific catalysts or by taking advantage of the different pKa values of the two groups. nih.gov

Recent advancements in C-H activation provide a powerful tool for the direct introduction of substituents onto the cyclohexane ring. By employing a directing group, which can be the existing aminomethyl or hydroxyl functionality, transition-metal catalysts can facilitate the selective functionalization of specific C-H bonds. This strategy allows for the introduction of aryl, alkyl, and other groups at positions that would be difficult to access through traditional methods. nih.gov For example, palladium-catalyzed C-H activation has been used for the meta-selective functionalization of amine-containing compounds. nih.gov

| Reaction Type | Reagents and Conditions | Functional Group Targeted | Resulting Derivative |

| N-Alkylation | Benzyl alcohol, NHC-Ir(III) catalyst, TFE | Aminomethyl | N-Benzyl derivative |

| N-Acylation | Acetic anhydride, base | Aminomethyl | N-Acetyl derivative |

| N-Sulfonylation | Toluenesulfonyl chloride, pyridine | Aminomethyl | N-Tosyl derivative |

| O-Alkylation | Methyl iodide, NaH, THF | Hydroxyl | O-Methyl ether |

| O-Acylation | Acetyl chloride, triethylamine | Hydroxyl | O-Acetyl ester |

| C-H Arylation | Aryl halide, Pd catalyst, directing group | Cyclohexane C-H | Aryl-substituted cyclohexanol |

Strategies for Creating Poly-substituted Cyclohexanol Analogues

The creation of poly-substituted analogues of "Cyclohexanol, 1-(aminomethyl)-2-methyl-" involves a combination of the derivatization strategies mentioned above, as well as multi-step synthetic sequences that introduce additional stereocenters and functional groups.

One key strategy involves the sequential functionalization of the amine and hydroxyl groups. For example, the aminomethyl group can first be protected, allowing for selective chemistry to be performed on the hydroxyl group. Following the modification of the hydroxyl group, the protecting group on the amine can be removed and further derivatization can be carried out. This orthogonal protection-deprotection strategy is fundamental in the synthesis of complex molecules.

Another approach is to utilize the inherent reactivity of the cyclohexane ring. For instance, dehydration of the alcohol can introduce a double bond, which can then serve as a handle for a variety of transformations, such as epoxidation, dihydroxylation, or hydrogenation, to introduce new substituents with controlled stereochemistry.

The synthesis of poly-substituted bicyclic systems from related diene precursors via photocatalytic cycloaddition reactions offers a novel strategy to access complex and diverse chemical space. semanticscholar.org While not directly starting from "Cyclohexanol, 1-(aminomethyl)-2-methyl-", this approach highlights modern synthetic methods for creating highly substituted cyclic scaffolds that could be adapted to include the core features of the target molecule.

Furthermore, the strategic use of C-H activation can be employed iteratively to introduce multiple substituents onto the cyclohexane ring. By carefully choosing the directing group and reaction conditions, it is possible to control the regioselectivity of the functionalization, leading to a variety of poly-substituted patterns. nih.govnih.gov

| Strategy | Description | Potential Outcome |

| Orthogonal Protection | Sequential protection and deprotection of the amine and hydroxyl groups to allow for selective derivatization at each site. | Di-substituted analogues with different functionalities on the nitrogen and oxygen atoms. |

| Ring Modification | Dehydration of the alcohol to form an alkene, followed by further functionalization of the double bond. | Introduction of new stereocenters and functional groups on the cyclohexane ring. |

| Cycloaddition Approaches | Utilization of cycloaddition reactions with appropriately substituted precursors to build complex, poly-substituted ring systems. | Access to novel bicyclic or more complex analogues. |

| Iterative C-H Activation | Stepwise use of directed C-H functionalization to introduce multiple substituents at specific positions on the cyclohexane ring. | Poly-substituted cyclohexanol derivatives with precise control over substituent placement. |

Utility of Cyclohexanol, 1 Aminomethyl 2 Methyl As a Synthetic Scaffold and Intermediate

Application as a Key Building Block in the Synthesis of Complex Organic Molecules

Cyclohexanol (B46403), 1-(aminomethyl)-2-methyl- belongs to the class of vicinal amino alcohols, which are recognized as fundamentally important building blocks in organic chemistry. researchgate.net These structures are frequently found in biologically active natural products, agricultural chemicals, and a wide array of pharmaceutical agents. researchgate.net While specific documented syntheses originating directly from Cyclohexanol, 1-(aminomethyl)-2-methyl- are not detailed in the provided research, the utility of its close structural analogs is well-established. For instance, compounds like trans-2-Aminomethyl-1-cyclohexanol serve as versatile chiral building blocks for creating complex pharmaceuticals and agrochemicals. evitachem.com

The value of this compound as a building block is rooted in its bifunctional nature. The amino and hydroxyl groups can be selectively modified and used to introduce new functionalities or to connect with other molecules. The cyclohexane (B81311) ring provides a rigid, three-dimensional structure that can be used to control the spatial arrangement of substituents in the target molecule.

Table 1: Properties of Cyclohexanol, 1-(aminomethyl)-2-methyl-

| Property | Value | Source |

| IUPAC Name | 1-(aminomethyl)-2-methylcyclohexan-1-ol | nih.gov |

| Molecular Formula | C8H17NO | nih.gov |

| Molecular Weight | 143.23 g/mol | nih.gov |

| Synonyms | 1-(aminomethyl)-2-methylcyclohexanol | nih.gov |

Exploration as a Scaffold for the Design of Novel Organic Reagents

A molecular scaffold is a core structure to which various functional appendages can be attached in a systematic way to create new functional molecules. mdpi.com The ideal scaffold allows for rational, controlled derivatization and provides architectural control over the placement of attached groups. mdpi.com Amino-functionalized compounds are particularly effective as scaffolds. For example, highly modular chiral 2-(aminoalkyl)oxazolines, prepared from amino acids and amino alcohols, have been successfully employed as scaffolds to prepare a variety of new ligands for asymmetric catalysis. nih.gov

Cyclohexanol, 1-(aminomethyl)-2-methyl- is an excellent candidate for exploration as a synthetic scaffold. Its key attributes include:

Multiple Derivatization Sites: The primary amine (-NH2) and the tertiary alcohol (-OH) groups serve as handles for attaching other molecular fragments.

Stereochemical Control: The cyclohexane ring has defined stereochemistry, which can be used to influence the three-dimensional structure of the resulting reagents.

Structural Rigidity: The cyclic framework provides a stable and predictable foundation for the attached functional groups.

By modifying the amino and hydroxyl groups, this compound could be used to develop novel chiral ligands for metal-catalyzed reactions or new organocatalysts, leveraging the inherent chirality and structural rigidity of the cyclohexanol core.

Role as an Intermediate in Multi-step Synthetic Sequences Towards Value-Added Compounds

In multi-step synthesis, an intermediate is a compound that is formed in one step and then consumed in a subsequent step to create the final product. libretexts.org Vicinal amino alcohols are frequently used as valuable intermediates for organic synthesis. researchgate.net The structural motif of Cyclohexanol, 1-(aminomethyl)-2-methyl- is found in precursors to various high-value compounds, particularly pharmaceuticals.

Research and patents demonstrate that structurally similar compounds are key intermediates in the synthesis of therapeutic agents. For example, substituted 1-aminomethyl-2-phenyl-cyclohexane compounds, which show excellent analgesic effectiveness, are prepared from related cyclohexanol precursors. google.com Similarly, trans-2-Aminomethyl-1-cyclohexanol is specifically investigated for its role as an intermediate in the synthesis of analgesics and other drugs. evitachem.com The synthesis of these value-added compounds often involves a sequence where the cyclohexanol-based intermediate is formed and then further elaborated through reactions targeting its functional groups. libretexts.orggoogle.com

Table 2: Examples of Cyclohexanol-based Intermediates and Their Applications

| Intermediate Class | Target Value-Added Compound | Therapeutic Area | Source |

| 1-Aminomethyl-2-phenyl-cyclohexanes | Analgesics (e.g., Faxeladol) | Pain Management | google.com |

| trans-2-Aminomethyl-1-cyclohexanol | Various therapeutic agents | Analgesics, Others | evitachem.com |

| Vicinal Amino Alcohols | Phenylpropanolamine (PPA) isomers | Pharmaceuticals | researchgate.net |

Potential in the Development of Cyclohexanol-Based Frameworks for Materials Science Applications

The application of specifically designed organic molecules in materials science is a growing field of research. Compounds like Cyclohexanol, 1-(aminomethyl)-2-methyl- possess characteristics that suggest potential for use in developing novel materials. The presence of multiple functional groups—the hydroxyl and amino moieties—offers sites for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures.

The potential applications are diverse. For instance, related structures are being explored for their utility in biotechnology and medical technology, which can include the development of new materials for drug delivery systems or as components in medical devices. ontosight.ai The cyclohexanol framework provides a robust, non-aromatic, and three-dimensional core that can impart specific physical properties to a material, such as rigidity or defined spatial orientation. While this remains an area for future exploration, the structural features of Cyclohexanol, 1-(aminomethyl)-2-methyl- make it a promising candidate for incorporation into new polymers, functional coatings, or other advanced materials. ontosight.ai

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary goal in modern chemical synthesis is the development of processes that are both environmentally friendly and efficient. This involves maximizing the incorporation of atoms from starting materials into the final product, a concept known as atom economy, and minimizing waste and the use of hazardous reagents. nih.govsylzyhg.com

Future synthetic strategies for Cyclohexanol (B46403), 1-(aminomethyl)-2-methyl- are expected to move away from classical multi-step sequences that rely on stoichiometric reagents and protecting groups. Research will likely focus on catalytic and cascade reactions that form multiple bonds in a single operation. nih.gov For instance, developing a one-pot reductive amination of a corresponding keto-alcohol precursor using green reducing agents and catalysts would represent a significant improvement over traditional methods.

Another promising avenue is the use of biocatalysis. rsc.org Enzymes, operating in aqueous media under mild conditions, could offer unparalleled selectivity and reduce the environmental footprint of the synthesis. The identification or engineering of enzymes capable of catalyzing the key bond-forming steps would be a significant breakthrough. Pericyclic reactions, such as the Diels-Alder reaction, are inherently 100% atom-economical and could be explored for constructing the substituted cyclohexane (B81311) core. nih.gov

| Metric | Traditional Route (e.g., Grignard + Nitrile Reduction) | Future Sustainable Route (e.g., Catalytic Cascade) |

|---|---|---|

| Atom Economy | Low to Moderate | High to Excellent |

| Number of Steps | Multiple (3-5 steps) | Fewer (1-2 steps) |

| Reagents | Stoichiometric, often hazardous (e.g., LiAlH4) | Catalytic, recyclable, greener alternatives |

| Solvent Usage | High, often chlorinated solvents | Reduced, use of greener solvents (e.g., water, ethanol) |

| Waste Generation | Significant byproducts and salt waste | Minimal byproducts nih.gov |

Advanced Stereochemical Control Strategies for Highly Isomer-Specific Synthesis

The biological and material properties of a chiral molecule are critically dependent on its three-dimensional structure. rijournals.comresearchgate.net Cyclohexanol, 1-(aminomethyl)-2-methyl- has two stereocenters, meaning it can exist as four distinct stereoisomers (RR, SS, RS, SR). The ability to selectively synthesize a single isomer is paramount for many applications. Future research will focus on advanced strategies to achieve absolute stereochemical control.

Asymmetric catalysis is a key area of development. This involves using small amounts of a chiral catalyst to induce the formation of one enantiomer over the other. rijournals.com For the synthesis of Cyclohexanol, 1-(aminomethyl)-2-methyl-, this could involve:

Asymmetric Hydrogenation: The catalytic hydrogenation of a suitable prochiral enamine or enol ether using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium) to set both stereocenters simultaneously.

Organocatalysis: The use of small, metal-free organic molecules as catalysts. Chiral amines or phosphoric acids could be employed to catalyze key bond-forming reactions with high enantioselectivity. researchgate.netnih.gov

Substrate and Auxiliary Control: This strategy involves attaching a chiral auxiliary to the starting material, which directs the stereochemical outcome of a reaction. The auxiliary is then removed in a later step. researchgate.net

These methods offer the potential to access each of the four stereoisomers in high purity, which is essential for detailed structure-activity relationship studies. researchgate.net

| Strategy | Principle | Potential Application for Target Compound |

|---|---|---|

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one stereoisomer. rijournals.com | Asymmetric hydrogenation of a prochiral precursor or enantioselective ring-opening of an epoxide. |

| Chiral Pool Synthesis | Starting from an inexpensive, enantiomerically pure natural product (e.g., a terpene) that already contains some of the required stereocenters. | Synthesis from a chiral cyclohexene (B86901) or cyclohexanone (B45756) derivative derived from nature. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. researchgate.net | Use of a chiral amine auxiliary to direct the addition to a 2-methylcyclohexanone (B44802) precursor. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

The complexity of organic synthesis presents a significant challenge that is increasingly being addressed by artificial intelligence (AI) and machine learning (ML). rsc.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes and propose novel synthetic pathways. openreview.netmagtech.com.cn

Furthermore, ML models can be used for:

Reaction Optimization: Predicting the optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity, thereby reducing the time and resources spent on empirical trial-and-error experimentation.

De Novo Design: Designing novel aminomethyl cyclohexanol derivatives with specific desired properties (e.g., enhanced catalytic activity, specific biological interactions) by generating new molecular structures and predicting their characteristics. rsc.orgopenreview.net

The integration of AI is not meant to replace chemists but to augment their expertise, providing powerful tools for navigating the vast chemical space and accelerating the discovery and development of new molecules and materials. gwern.net

Exploration of Novel Reactivities and Catalytic Transformations for Aminomethyl Cyclohexanols

The 1,2-amino alcohol motif present in Cyclohexanol, 1-(aminomethyl)-2-methyl- is a privileged scaffold in chemistry, often used as a chiral ligand in catalysis or as a key pharmacophore in drug discovery. Future research will undoubtedly explore novel transformations that leverage the unique reactivity of this functional group arrangement.

One area of interest is the development of cascade reactions where the amino and hydroxyl groups participate sequentially to build molecular complexity. For example, merging transition metal catalysis with aminocatalysis could enable highly selective and complex transformations starting from simple precursors. researchgate.netnih.gov

Another direction is the use of aminomethyl cyclohexanols as organocatalysts themselves or as chiral ligands for transition metals. The specific stereochemistry and conformational rigidity of the cyclohexane ring could be exploited to induce high levels of asymmetry in a wide range of chemical reactions. Research into C-H activation, where unreactive C-H bonds are selectively functionalized, could also open up new avenues for modifying the cyclohexyl backbone, allowing for rapid diversification of the core structure to generate libraries of related compounds for screening.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclohexanol, 1-(aminomethyl)-2-methyl-?

- Methodology : Begin with cyclohexane oxidation (via KMnO₄ or CrO₃ under acidic conditions) to generate cyclohexanol derivatives. Introduce the aminomethyl group via reductive amination or nucleophilic substitution using formaldehyde and ammonia derivatives. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like over-oxidized ketones . Phase-transfer catalysts (e.g., PEG-400) can enhance reaction efficiency in biphasic systems .

Q. How to characterize the structure of Cyclohexanol, 1-(aminomethyl)-2-methyl- using spectroscopic techniques?

- Methodology :

- NMR : Analyze - and -NMR spectra to confirm substituent positions. The aminomethyl group () shows characteristic shifts at δ 2.5–3.5 ppm () and δ 40–50 ppm ().

- Mass Spectrometry : Use electron ionization (EI-MS) to identify molecular ion peaks (e.g., m/z 143 for CHNO) and fragmentation patterns. Compare with NIST reference data .

- IR : Confirm hydroxyl (3300 cm) and amine (1600 cm) functional groups.

Q. What solvents and reaction conditions stabilize Cyclohexanol, 1-(aminomethyl)-2-methyl- during storage?

- Methodology : Store under inert atmosphere (N or Ar) at 2–8°C in amber glass vials. Use aprotic solvents (e.g., THF, DCM) to prevent hydrolysis. Avoid prolonged exposure to light or moisture, as the amine group may oxidize .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis/trans isomers) affect the reactivity of Cyclohexanol, 1-(aminomethyl)-2-methyl-?

- Methodology : Synthesize stereoisomers via chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. Compare reaction kinetics in oxidation or substitution reactions. For example, trans isomers may exhibit faster oxidation rates due to reduced steric hindrance . Use molecular modeling (DFT calculations) to predict steric and electronic effects .

Q. How to resolve contradictions in reported spectral data for this compound?

- Case Study : If GC-MS data from two studies show differing retention indices (RI), cross-validate using:

- Polar vs. Non-Polar Columns : Polar columns (e.g., Carbowax 20M) may separate isomers more effectively than non-polar columns (e.g., DB-5) .

- Internal Standards : Use n-alkanes (C–C) to normalize retention times.

- Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation pathways .

Q. What computational methods predict the biological activity of Cyclohexanol, 1-(aminomethyl)-2-methyl- derivatives?

- Methodology :

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate against antimicrobial or antioxidant assay data .

- Docking Studies : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize derivatives with high binding affinity for experimental testing.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.